molecular formula C6H5BClFO2 B1591554 2-Chloro-4-fluorophenylboronic acid CAS No. 313545-72-1

2-Chloro-4-fluorophenylboronic acid

Cat. No. B1591554
Key on ui cas rn: 313545-72-1
M. Wt: 174.37 g/mol
InChI Key: XOFNMNLYGPKKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629350B2

Procedure details

To 1.05 g Mg in THF (20 mL) was added catalytic I2 and then a 1 mL portion of the 2-Chloro-4-fluoro-iodobenzene (10 g total, 39 mmol) was added. The mixture was stirred, slowly warmed, and an exothermic reaction began. The remainder of the 2-Chloro-4-fluoro-iodobenzene was added at a rate to maintain the exotherm and then the reaction was heated to THF reflux for 2.5 h, then cooled to 23°. The resulting mixture was added with rapid stirring to a −70° solution of trimethyl borate (4.53 mL, 40 mmol) in THF (40 mL). The reaction was stirred at <0° for 20 min and at 23° for 16 h, then poured into 2N HCl (150 mL), stirred 2 h, and the THF was removed under vacuum. The residual aqueous solution was extracted with Et2O (3×200 mL) and the combined extracts were dried (Na2SO4) and concentrated to afford a red solid. Trituration with hexane and drying afforded the title compound as a tan solid. (1.89 g, 28%). 1H-NMR CD3OD δ 7.09 (m, 1H), 7.21 (m, 1H), 7.38 (m, 1H).
[Compound]
Name
Mg
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.53 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
150 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
II.[Cl:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1I.[B:12](OC)([O:15]C)[O:13]C.Cl>C1COCC1>[Cl:3][C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[B:12]([OH:15])[OH:13]

Inputs

Step One
Name
Mg
Quantity
1.05 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC(=C1)F)I
Step Four
Name
Quantity
4.53 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed
CUSTOM
Type
CUSTOM
Details
an exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the exotherm
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 23°
ADDITION
Type
ADDITION
Details
The resulting mixture was added
STIRRING
Type
STIRRING
Details
The reaction was stirred at <0° for 20 min and at 23° for 16 h
Duration
16 h
STIRRING
Type
STIRRING
Details
stirred 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the THF was removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
The residual aqueous solution was extracted with Et2O (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a red solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Trituration with hexane and drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)F)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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